molecular formula C12H13N3O B6616038 N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine CAS No. 1343669-24-8

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine

Cat. No. B6616038
CAS RN: 1343669-24-8
M. Wt: 215.25 g/mol
InChI Key: RGWDFQCCOCLHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine is an organic compound with the molecular formula C9H10N2. It is a member of the pyrimidine family and is a cyclopropyl derivative of 4-methylpyrimidine. It is a colorless solid that is soluble in organic solvents and has a melting point of 109 °C.

Scientific Research Applications

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes. It has also been used as a substrate in the synthesis of peptides and in the study of enzyme kinetics. It has also been used as a building block for the synthesis of various heterocyclic compounds.

Mechanism of Action

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine acts as a ligand in the synthesis of metal complexes. It binds to a metal ion, forming a coordination complex. This complex is then used in various chemical reactions, such as the synthesis of peptides or the study of enzyme kinetics.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical or physiological effects. However, it has been used in the study of enzyme kinetics and has been shown to bind to metal ions, which can affect the activity of enzymes.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine is a useful compound for laboratory experiments due to its solubility in organic solvents and its ability to bind to metal ions. However, it is not very stable and can decompose at high temperatures.

Future Directions

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine has potential for further research in a variety of areas. These include the study of its biochemical and physiological effects, the development of new synthetic methods for its synthesis, and the use of its metal complexes in catalysis. Additionally, it can be used as a building block for the synthesis of other heterocyclic compounds.

Synthesis Methods

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine can be synthesized by reacting 4-methylpyrimidine with a cyclopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide at a temperature of 80-90 °C. The product can then be purified by column chromatography.

properties

IUPAC Name

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-7-13-12(14-9-4-5-9)15-11(8)10-3-2-6-16-10/h2-3,6-7,9H,4-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWDFQCCOCLHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CO2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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